Cas no 188028-20-8 (1H-[1,4]Dioxino[2,3-f]benzimidazole, 2-chloro-6,7-dihydro-)
![1H-[1,4]Dioxino[2,3-f]benzimidazole, 2-chloro-6,7-dihydro- structure](https://ja.kuujia.com/scimg/cas/188028-20-8x500.png)
1H-[1,4]Dioxino[2,3-f]benzimidazole, 2-chloro-6,7-dihydro- 化学的及び物理的性質
名前と識別子
-
- 1H-[1,4]Dioxino[2,3-f]benzimidazole, 2-chloro-6,7-dihydro-
- EN300-5042384
- 886-088-9
- 2-chloro-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole
- 5-chloro-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene
- 188028-20-8
- 5-chloro-10,13-dioxa-4,6-diazatricyclo(7.4.0.0,3,7)trideca-1(9),2,4,7-tetraene
-
- インチ: InChI=1S/C9H7ClN2O2/c10-9-11-5-3-7-8(4-6(5)12-9)14-2-1-13-7/h3-4H,1-2H2,(H,11,12)
- InChIKey: LSZUWOCBOHNBNK-UHFFFAOYSA-N
計算された属性
- 精确分子量: 210.0196052g/mol
- 同位素质量: 210.0196052g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 0
- 複雑さ: 229
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.2
- トポロジー分子極性表面積: 47.1Ų
1H-[1,4]Dioxino[2,3-f]benzimidazole, 2-chloro-6,7-dihydro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P0282PG-250mg |
5-chloro-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene |
188028-20-8 | 95% | 250mg |
$1563.00 | 2024-06-17 | |
1PlusChem | 1P0282PG-100mg |
5-chloro-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene |
188028-20-8 | 95% | 100mg |
$1113.00 | 2024-06-17 | |
1PlusChem | 1P0282PG-1g |
5-chloro-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene |
188028-20-8 | 95% | 1g |
$3095.00 | 2024-06-17 | |
Aaron | AR0282XS-2.5g |
5-chloro-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene |
188028-20-8 | 95% | 2.5g |
$6639.00 | 2023-12-15 | |
Aaron | AR0282XS-250mg |
5-chloro-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene |
188028-20-8 | 95% | 250mg |
$1695.00 | 2025-02-15 | |
Aaron | AR0282XS-5g |
5-chloro-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene |
188028-20-8 | 95% | 5g |
$9813.00 | 2023-12-15 | |
Enamine | EN300-5042384-0.25g |
5-chloro-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene |
188028-20-8 | 95% | 0.25g |
$1214.0 | 2023-05-24 | |
Enamine | EN300-5042384-0.1g |
5-chloro-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene |
188028-20-8 | 95% | 0.1g |
$850.0 | 2023-05-24 | |
Enamine | EN300-5042384-2.5g |
5-chloro-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene |
188028-20-8 | 95% | 2.5g |
$4810.0 | 2023-05-24 | |
Enamine | EN300-5042384-0.05g |
5-chloro-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene |
188028-20-8 | 95% | 0.05g |
$651.0 | 2023-05-24 |
1H-[1,4]Dioxino[2,3-f]benzimidazole, 2-chloro-6,7-dihydro- 関連文献
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
1H-[1,4]Dioxino[2,3-f]benzimidazole, 2-chloro-6,7-dihydro-に関する追加情報
Chemical Profile of 1H-[1,4]Dioxino[2,3-f]benzimidazole, 2-chloro-6,7-dihydro (CAS No. 188028-20-8)
The compound 1H-[1,4]Dioxino[2,3-f]benzimidazole, 2-chloro-6,7-dihydro (CAS No. 188028-20-8) represents a structurally intriguing molecule with significant potential in the realm of pharmaceutical and biochemical research. Its unique scaffold, combining a benzimidazole core with a dioxino moiety, positions it as a promising candidate for further exploration in medicinal chemistry. This introduction delves into the compound’s chemical properties, synthetic pathways, and its relevance to contemporary research advancements.
The molecular structure of 1H-[1,4]Dioxino[2,3-f]benzimidazole, 2-chloro-6,7-dihydro features a fused system of a benzimidazole ring and an oxazine ring (dioxino), with a chloro substituent at the 2-position and dihydro functionalization at the 6 and 7 positions. This arrangement introduces a rich array of electronic and steric interactions that can be exploited for modulating biological activity. The presence of the chloro group enhances electrophilicity, making the molecule susceptible to nucleophilic substitution reactions—a key feature for further derivatization.
In terms of synthetic accessibility, the preparation of 1H-[1,4]Dioxino[2,3-f]benzimidazole, 2-chloro-6,7-dihydro involves multi-step organic transformations that require precise control over reaction conditions. The synthesis typically begins with the formation of the benzimidazole core through condensation reactions between o-aminophenols and carbodiimides. Subsequent cyclization and functional group manipulation lead to the introduction of the dioxino moiety. The chloro substitution is often achieved via electrophilic aromatic substitution or direct chlorination techniques.
Recent advancements in computational chemistry have enabled more efficient virtual screening of compounds like 1H-[1,4]Dioxino[2,3-f]benzimidazole, 2-chloro-6,7-dihydro for potential biological activity. Molecular docking studies have suggested that this compound may interact with various protein targets relevant to inflammatory and metabolic diseases. The benzimidazole scaffold is well-known for its binding affinity to heme-containing enzymes and transcription factors, while the dioxino ring adds an additional layer of conformational flexibility that could enhance drug-like properties.
One particularly notable area of research involves exploring the compound’s potential as an anti-inflammatory agent. In vitro studies have indicated that derivatives of benzimidazole-dioxino hybrids can modulate cytokine production and inhibit inflammatory pathways. The chloro group at the 2-position appears to play a crucial role in these interactions by serving as a hydrogen bond acceptor or participating in hydrophobic interactions within protein binding pockets. Further investigation into structure-activity relationships (SAR) is warranted to optimize these effects.
The dihydro functionalization at the 6 and 7 positions introduces additional conformational constraints that could influence metabolic stability and bioavailability. Comparative studies with related analogs have shown that subtle modifications in this region can significantly alter pharmacokinetic profiles. For instance, replacing hydrogens with alkyl or aryl groups has been observed to enhance solubility while maintaining biological efficacy—a critical balance in drug development.
Another emerging application of 1H-[1,4]Dioxino[2,3-f]benzimidazole, 2-chloro-6,7-dihydro lies in its potential as a photosensitizer or photocatalyst. The dioxino moiety is known to absorb light in the visible spectrum due to its extended conjugation system. This property makes it suitable for photodynamic therapy (PDT) applications or as an intermediate in photocatalytic reactions involving organic transformations. Research has demonstrated that when combined with appropriate photosensitizers or catalysts under controlled irradiation conditions, this compound can facilitate selective oxidation or reduction reactions.
The versatility of 1H-[1,4]Dioxino[2,3-f]benzimidazole, particularly its ability to undergo diverse chemical modifications while maintaining core structural integrity, underscores its value as a building block in medicinal chemistry. Researchers are increasingly leveraging such scaffolds to develop novel therapeutics targeting complex diseases such as cancer and neurodegenerative disorders. The compound’s unique combination of electronic properties and functional handles allows chemists to tailor derivatives for specific biological outcomes while minimizing off-target effects.
In conclusion, [CAS No.]188028-20-8 stands out as an innovative molecule with broad applicability across multiple scientific disciplines.* Its synthesis presents both challenges*and opportunities*for innovation,*while its structural features offer exciting possibilities*for future research.* As computational methods*and high-throughput screening technologies*continue*to evolve,*the potential*for discovering novel applications*of this compound will undoubtedly grow.* Whether*as part*of drug discovery efforts*or in material science,*its contributions*are poised*to make significant impacts.*
188028-20-8 (1H-[1,4]Dioxino[2,3-f]benzimidazole, 2-chloro-6,7-dihydro-) Related Products
- 361171-04-2(4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-ylbenzamide)
- 767-77-1(2,3,5-Trimethylaniline)
- 32327-68-7(1-(2-chloroethyl)-4-methylbenzene)
- 2169907-32-6(1-ethyl-4-oxo-quinoline-3-sulfonyl chloride)
- 1343672-04-7(2-((3,3,3-trifluoropropyl)thio)ethanamine)
- 2404734-50-3(4-Bromo-6-fluoro-7-methyl-1H-indazole)
- 1363405-97-3(2-CYCLOHEXYL-2-(2-(P-TOLYL)-2,4,5,6-TETRAHYDROCYCLOPENTA[C]PYRAZOL-3-YL)ETHANOL)
- 2201240-57-3(N-[(6-Methyl-3-pyridinyl)methyl]-1-(1-oxo-2-propen-1-yl)-4-phenyl-4-piperidinecarboxamide)
- 380346-04-3(1-{4-(4-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)aminophenyl}ethan-1-one)
- 2138571-74-9(4-(azetidin-3-yloxy)methyl-2-(methoxymethyl)-1,3-thiazole)




